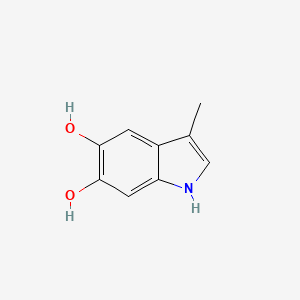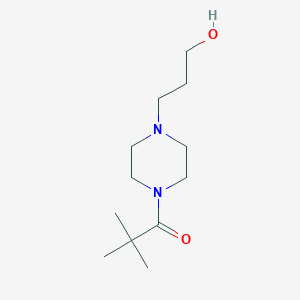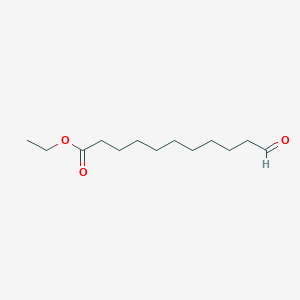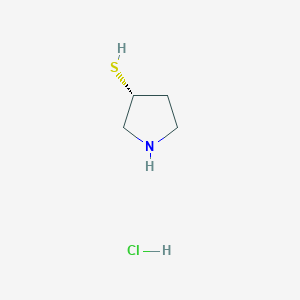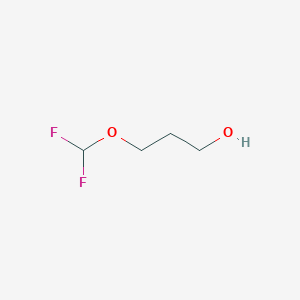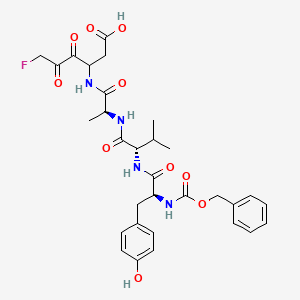
Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone: is a synthetic compound known for its role as a potent irreversible inhibitor of caspase-1 and caspase-4 . This compound is cell-permeable, making it highly effective in inhibiting these enzymes within cellular environments . It has a molecular weight of 616.64 and a molecular formula of C₃₀H₃₇FN₄O₉ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone involves the coupling of specific amino acids and the introduction of a fluoromethylketone group. The process typically starts with the protection of amino groups using carbobenzoxy (Cbz) groups. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on target enzymes .
Common Reagents and Conditions:
Oxidation: The compound is relatively stable under oxidative conditions.
Reduction: It does not typically undergo reduction reactions.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions are covalently modified enzymes, where the fluoromethylketone group has reacted with nucleophilic residues on the enzyme .
Applications De Recherche Scientifique
Chemistry: Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone is used in chemical research to study enzyme inhibition and protein interactions. Its ability to form covalent bonds with target enzymes makes it a valuable tool for identifying active sites and understanding enzyme mechanisms .
Biology: In biological research, this compound is used to inhibit caspase-1 and caspase-4, which are involved in the process of apoptosis. By inhibiting these enzymes, researchers can study the pathways and effects of apoptosis in various cell types .
Medicine: this compound has potential therapeutic applications in diseases where apoptosis plays a critical role, such as neurodegenerative diseases and cancer. Its ability to inhibit caspases makes it a candidate for drug development .
Industry: In the pharmaceutical industry, this compound is used in the development of enzyme inhibitors and as a reference compound in quality control processes .
Mécanisme D'action
Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone exerts its effects by irreversibly inhibiting caspase-1 and caspase-4. The fluoromethylketone group reacts with the cysteine residue in the active site of these enzymes, forming a covalent bond and rendering the enzyme inactive . This inhibition prevents the cleavage of downstream substrates, thereby blocking the apoptotic pathway .
Comparaison Avec Des Composés Similaires
Z-Val-Ala-DL-Asp-fluoromethylketone: Another caspase inhibitor with a similar structure but lacking the tyrosine residue.
Z-Val-Ala-Asp-fluoromethylketone: A non-methylated, competitive, and irreversible inhibitor of caspase-1.
Z-Tyr-Val-Ala-Asp (OMe) fluoromethyl ketone: A methylated analog that requires an esterase to hydrolyze the O-methyl ester.
Uniqueness: Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone is unique due to its specific amino acid sequence and the presence of the fluoromethylketone group, which provides high reactivity and specificity towards caspase-1 and caspase-4 . This makes it a valuable tool in both research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C31H37FN4O10 |
|---|---|
Poids moléculaire |
644.6 g/mol |
Nom IUPAC |
6-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,5-dioxohexanoic acid |
InChI |
InChI=1S/C31H37FN4O10/c1-17(2)26(30(44)33-18(3)28(42)34-22(14-25(39)40)27(41)24(38)15-32)36-29(43)23(13-19-9-11-21(37)12-10-19)35-31(45)46-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,37H,13-16H2,1-3H3,(H,33,44)(H,34,42)(H,35,45)(H,36,43)(H,39,40)/t18-,22?,23-,26-/m0/s1 |
Clé InChI |
OQWPUPYHBJZJGR-CUEUXKTCSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B13028105.png)
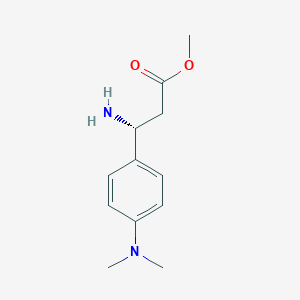
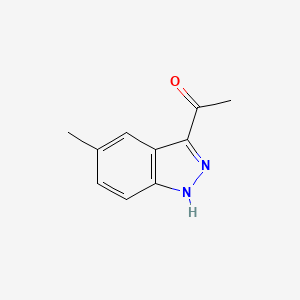
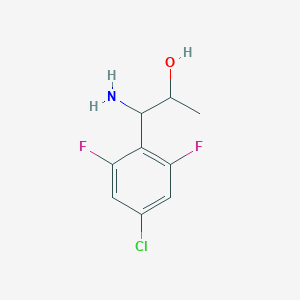
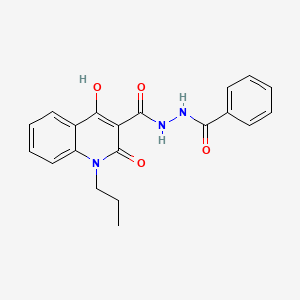
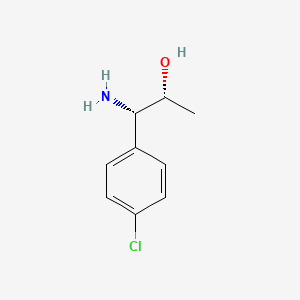
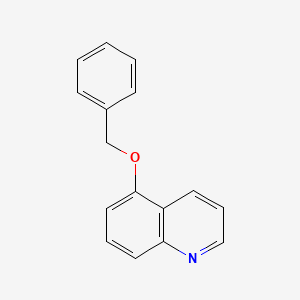
![7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028143.png)
![4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid](/img/structure/B13028148.png)
